molecular formula C7H9FN2O B1446718 (3-Fluoro-4-methoxypyridin-2-yl)methanamine CAS No. 1256812-75-5

(3-Fluoro-4-methoxypyridin-2-yl)methanamine

Cat. No. B1446718
M. Wt: 156.16 g/mol
InChI Key: MZQBYOLBYFHTNL-UHFFFAOYSA-N
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Description

“(3-Fluoro-4-methoxypyridin-2-yl)methanamine” is a chemical compound with the CAS Number: 1256812-75-5 . Its molecular weight is 156.16 and its molecular formula is C7H9FN2O .


Molecular Structure Analysis

The InChI code for “(3-Fluoro-4-methoxypyridin-2-yl)methanamine” is 1S/C7H9FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,4,9H2,1H3 . This code provides a unique representation of the molecular structure.

Scientific Research Applications

Biased Agonists in Antidepressant Drug Development

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as "biased agonists" of serotonin 5-HT1A receptors, have shown promise in antidepressant drug development. These compounds, including variants like (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone, demonstrate high selectivity and potent antidepressant-like activity, opening avenues for new treatments in mental health (Sniecikowska et al., 2019).

Development of Fluoropyridine Nucleosides

Fluoropyridine nucleosides, such as those derived from 5-fluoro-2-methoxypyridine, have been synthesized and investigated for their potential medicinal applications. These include compounds like 5-fluoro-3-deazauridine and its derivatives, which have been explored for their potential use in pharmaceutical contexts (Nesnow & Heidelberger, 1973; 1975).

Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocyclic compounds, including those with fluoropyridine structures, have been synthesized for various applications. These include the development of potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists (Hirokawa, Horikawa, & Kato, 2000).

Catalytic Applications in Alkane Hydroxylation

Nickel(II) complexes derived from fluorinated tripodal ligands, including those involving fluoropyridines, have been utilized as catalysts in the hydroxylation of alkanes and O-arylation of phenols. These complexes demonstrate the potential for varied reactivity induced by fluoro substitution, expanding the scope of catalytic applications (Kerbib et al., 2020).

Safety And Hazards

“(3-Fluoro-4-methoxypyridin-2-yl)methanamine” has the GHS07 pictogram . The signal word is “Warning” and the hazard statements are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(3-fluoro-4-methoxypyridin-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c1-11-6-2-3-10-5(4-9)7(6)8/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQBYOLBYFHTNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601274119
Record name 3-Fluoro-4-methoxy-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4-methoxypyridin-2-yl)methanamine

CAS RN

1256812-75-5
Record name 3-Fluoro-4-methoxy-2-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256812-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-methoxy-2-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601274119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-fluoro-4-methoxypyridin-2-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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